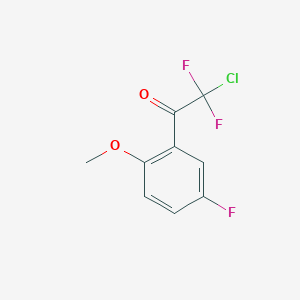

2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone is a chemical compound with the molecular formula C9H6ClF3O2 It is characterized by the presence of chloro, difluoro, and methoxy groups attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of hydrogen fluoride and chloroethane in a fluorination reaction . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and scalable synthesis of the compound.

Analyse Chemischer Reaktionen

2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents and palladium catalysts.

Common reagents used in these reactions include hydrogen fluoride, chloroethane, and various boron reagents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone has several scientific research applications, including:

Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds and in various coupling reactions.

Biology and Medicine: The compound is studied for its potential biological activities and interactions with biological targets.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone involves its interaction with molecular targets and pathways. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions. The compound’s unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

2-Chloro-2,2-difluoro-1-phenylethanone: This compound has a similar structure but lacks the methoxy and additional fluoro groups.

2-Chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone: This compound has a methyl group instead of a methoxy group.

The presence of different substituents in these compounds can significantly affect their chemical properties and reactivity, highlighting the uniqueness of this compound.

Biologische Aktivität

2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone, also known by its CAS number 854036-06-9, is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

- Molecular Formula : C₉H₈ClF₂O₂

- Molecular Weight : 202.61 g/mol

- CAS Number : 854036-06-9

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 15.6 |

These results suggest that the compound may function by disrupting bacterial cell walls or inhibiting protein synthesis pathways, leading to bactericidal effects .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. The following table summarizes the antifungal efficacy against selected strains:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 62.5 |

| Aspergillus niger | 125 |

Compared to standard antifungal agents like fluconazole, which has an MIC of 220.76 μg/mL, the compound demonstrates superior activity against certain fungal strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on MCF-7 breast cancer cells revealed an IC50 value of approximately 8 nM, indicating potent antiproliferative effects. This suggests potential for further development in cancer therapeutics .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may inhibit key metabolic pathways in bacteria and fungi while also interfering with cell cycle regulation in cancer cells.

Case Studies

- Antibacterial Efficacy Against MRSA : A recent study demonstrated that the compound inhibited methicillin-resistant Staphylococcus aureus (MRSA) biofilm formation at concentrations as low as 0.007 mg/mL, showcasing its potential as a treatment option for resistant infections .

- Synergistic Effects : Combining this compound with other antibiotics has shown enhanced antibacterial activity, suggesting a synergistic mechanism that could be exploited in clinical settings.

Eigenschaften

IUPAC Name |

2-chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(11)4-6(7)8(14)9(10,12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPNVMPELBPSJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(=O)C(F)(F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.